(3,3-difluoropyrrolidin-1-yl)-(1H-pyrazol-4-yl)methanone
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Overview
Description
(3,3-Difluoropyrrolidin-1-yl)-(1H-pyrazol-4-yl)methanone is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrrolidine ring substituted with two fluorine atoms and a pyrazole ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-difluoropyrrolidin-1-yl)-(1H-pyrazol-4-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with Pyrazole: The final step involves coupling the fluorinated pyrrolidine with a pyrazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient fluorination and coupling reactions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoropyrrolidin-1-yl)-(1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
(3,3-Difluoropyrrolidin-1-yl)-(1H-pyrazol-4-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor of enzymes like dipeptidyl peptidase IV (DPP IV), which is relevant in the treatment of type 2 diabetes.
Biological Studies: The compound is used in studying the metabolic pathways and pharmacokinetics in various species.
Chemical Biology: It serves as a probe to investigate the interaction of fluorinated compounds with biological targets.
Mechanism of Action
The mechanism of action of (3,3-difluoropyrrolidin-1-yl)-(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluoropyrrolidin-1-yl)-(piperidin-2-yl)methanone: Another fluorinated pyrrolidine derivative with similar structural features.
(3,3-Difluoropyrrolidin-1-yl)-(pyrimidin-2-yl)methanone: A compound with a pyrimidine ring instead of a pyrazole ring.
Uniqueness
(3,3-Difluoropyrrolidin-1-yl)-(1H-pyrazol-4-yl)methanone is unique due to its specific combination of a fluorinated pyrrolidine ring and a pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O/c9-8(10)1-2-13(5-8)7(14)6-3-11-12-4-6/h3-4H,1-2,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHMVVLFOHTZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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